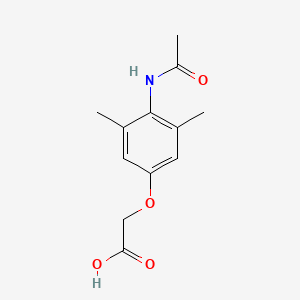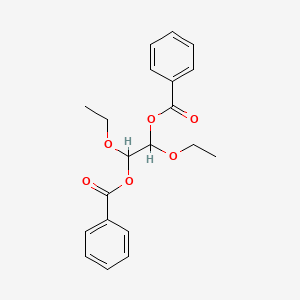
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate is an organic compound with the molecular formula C20H22O6. It is a dibenzoate ester, which means it contains two benzoate groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzoyloxy-1,2-diethoxyethyl)benzoate typically involves the esterification of diethylene glycol with benzoic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid. The process involves heating the reactants to facilitate the esterification reaction, followed by purification steps to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reactants, diethylene glycol and benzoic acid, are mixed in large reactors with an acid catalyst. The reaction mixture is heated, and the product is purified through distillation and other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of diethylene glycol and benzoic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of benzoic acid derivatives.
Substitution: The benzoate groups can participate in substitution reactions, where other functional groups replace the benzoate moieties.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Hydrolysis: Diethylene glycol and benzoic acid.
Oxidation: Benzoic acid derivatives.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Benzoyloxy-1,2-diethoxyethyl)benzoate primarily involves the hydrolysis of its ester bonds. In biological systems, esterases can catalyze the hydrolysis, leading to the release of diethylene glycol and benzoic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Diethylene glycol dibenzoate: Similar structure but with different ester linkages.
2-Benzoyloxyacetophenone: Contains a benzoyloxy group attached to an acetophenone moiety.
Uniqueness
(2-Benzoyloxy-1,2-diethoxyethyl)benzoate is unique due to its specific ester linkages and the presence of diethylene glycol as the central moiety. This structure imparts distinct chemical and physical properties, making it suitable for specific applications in plasticizers and drug delivery systems .
Properties
CAS No. |
5435-11-0 |
|---|---|
Molecular Formula |
C20H22O6 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(2-benzoyloxy-1,2-diethoxyethyl) benzoate |
InChI |
InChI=1S/C20H22O6/c1-3-23-19(25-17(21)15-11-7-5-8-12-15)20(24-4-2)26-18(22)16-13-9-6-10-14-16/h5-14,19-20H,3-4H2,1-2H3 |
InChI Key |
NCZHAMBHWVRCFN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C(OCC)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


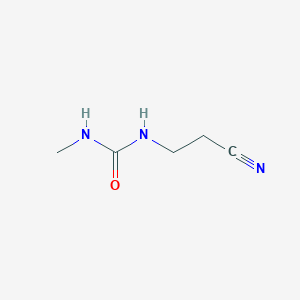
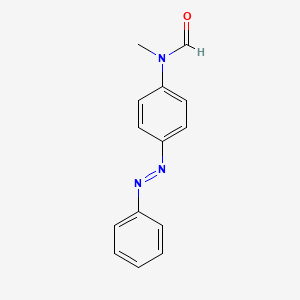
![Didecyl 2-[(3-methylphenyl)methyl]butanedioate](/img/structure/B14731480.png)
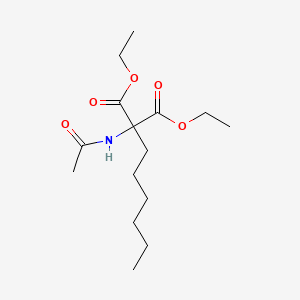
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

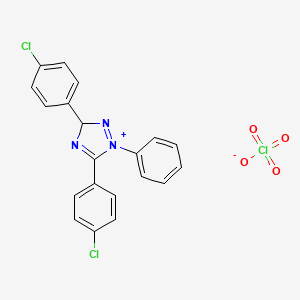
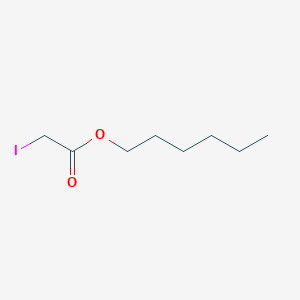
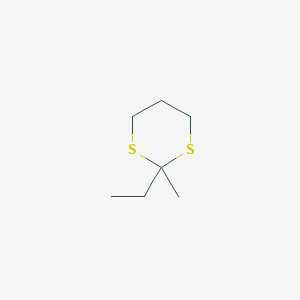
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)
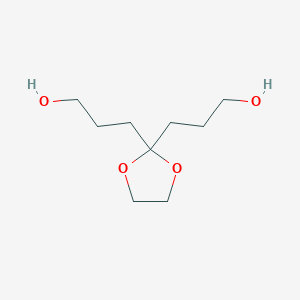
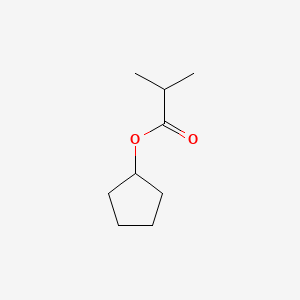
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
